molecular formula C13H12BrNO3 B12963192 Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate

Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate

Cat. No.: B12963192
M. Wt: 310.14 g/mol
InChI Key: ALXMDMJATYGNNT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate typically involves the bromination of 6-methoxyquinoline-2-carboxylic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 6-methoxyquinoline-2-carboxylate.

    Oxidation Reactions: Oxidation can occur at the methoxy group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methoxyquinoline-2-carboxylate
  • Ethyl 4-fluoro-6-methoxyquinoline-2-carboxylate
  • Ethyl 4-iodo-6-methoxyquinoline-2-carboxylate

Uniqueness

Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-6-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)12-7-10(14)9-6-8(17-2)4-5-11(9)15-12/h4-7H,3H2,1-2H3

InChI Key

ALXMDMJATYGNNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=C1)Br

Origin of Product

United States

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